

"Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" chemical properties

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Compound of Interest

Compound Name: *Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-*

Cat. No.: *B1582679*

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An In-Depth Technical Guide to **Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-**, a versatile chemical intermediate. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights grounded in established scientific principles, focusing on the causality behind its properties and applications.

Introduction and Significance

Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-, also known by its CAS Number 23575-30-6, is a substituted aminopropanenitrile derivative. Its molecular structure features a phenylamino core, a flexible ethyl-hydroxyl chain, and a terminal nitrile group. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of more complex molecules.

The hydroxyl group offers a site for esterification or etherification, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the aromatic ring is amenable to electrophilic substitution. This trifecta of reactivity allows for diverse downstream chemical

modifications, making it a key building block in the synthesis of various target compounds, including those with potential pharmacological activity. Understanding its core properties is paramount for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

The reliable use of any chemical intermediate begins with a thorough characterization of its physical and spectroscopic properties. These data points are critical for reaction planning, purification, and structural confirmation.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-**. These values are essential for predicting its behavior in different solvent systems and reaction conditions.

Property	Value	Source
CAS Number	23575-30-6	
Molecular Formula	C ₁₁ H ₁₄ N ₂ O	
Molecular Weight	190.24 g/mol	
Appearance	Colorless to pale yellow liquid	
Boiling Point	170 °C at 1.5 mmHg	
Density	1.107 g/cm ³	
Refractive Index (n ²⁰ /D)	1.564	
Flash Point	>230 °F (>110 °C)	
XLogP3 (Predicted)	1.1	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	3	

Spectroscopic Profile

Spectroscopic data is the fingerprint of a molecule. The following are characteristic spectral features for **Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-**.

- Infrared (IR) Spectroscopy:
 - $\sim 3400\text{ cm}^{-1}$ (broad): O-H stretch from the hydroxyl group.
 - $\sim 3050\text{ cm}^{-1}$: Aromatic C-H stretch.
 - $\sim 2950\text{ cm}^{-1}$: Aliphatic C-H stretch.
 - $\sim 2250\text{ cm}^{-1}$: $\text{C}\equiv\text{N}$ (nitrile) stretch. This is a sharp and characteristic peak.
 - $\sim 1600, 1500\text{ cm}^{-1}$: Aromatic C=C bending.
- ^1H NMR Spectroscopy (CDCl_3 , 400 MHz):
 - $\delta \sim 7.2\text{--}7.3\text{ ppm}$ (m, 2H): Aromatic protons (meta).
 - $\delta \sim 6.7\text{--}6.8\text{ ppm}$ (m, 3H): Aromatic protons (ortho and para).
 - $\delta \sim 3.8\text{ ppm}$ (t, 2H): $-\text{CH}_2\text{-OH}$.
 - $\delta \sim 3.6\text{ ppm}$ (t, 2H): $\text{Ph-N-CH}_2\text{-}$.
 - $\delta \sim 3.5\text{ ppm}$ (t, 2H): $-\text{N-CH}_2\text{-CH}_2\text{-CN}$.
 - $\delta \sim 2.6\text{ ppm}$ (t, 2H): $-\text{CH}_2\text{-CN}$.
 - $\delta \sim 2.0\text{ ppm}$ (s, 1H): $-\text{OH}$ (can be broad and shift depending on concentration).
- ^{13}C NMR Spectroscopy (CDCl_3 , 100 MHz):
 - $\delta \sim 147\text{ ppm}$: Aromatic C (quaternary, C-N).
 - $\delta \sim 129\text{ ppm}$: Aromatic C-H.

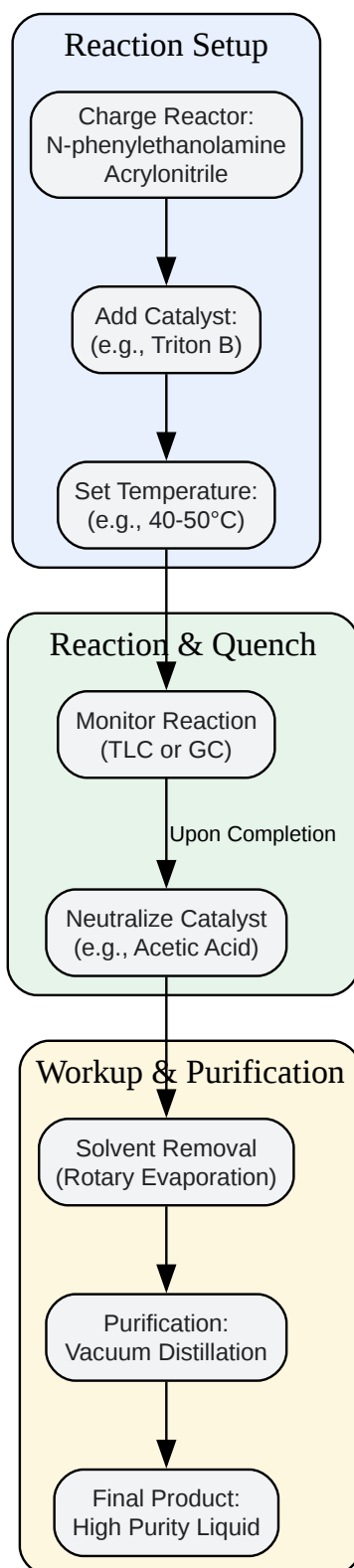
- δ ~118 ppm: Nitrile C ($\text{C}\equiv\text{N}$).
- δ ~117 ppm: Aromatic C-H.
- δ ~113 ppm: Aromatic C-H.
- δ ~60 ppm: $-\text{CH}_2-\text{OH}$.
- δ ~52 ppm: $\text{Ph}-\text{N}-\text{CH}_2-$.
- δ ~45 ppm: $-\text{N}-\text{CH}_2-\text{CH}_2-\text{CN}$.
- δ ~17 ppm: $-\text{CH}_2-\text{CN}$.

Synthesis and Reaction Mechanism

The most common and efficient synthesis of **Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-** is via a cyanoethylation reaction. This reaction involves the Michael addition of N-phenyl-ethanolamine to acrylonitrile.

Synthesis Workflow Diagram

The diagram below illustrates the logical flow of the synthesis and purification process.



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Caption: Synthesis workflow for **Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-**.

Step-by-Step Experimental Protocol

This protocol is a self-validating system. The success of each step, from catalyst neutralization to the final distillation, is critical for achieving high purity and yield.

- **Reactor Preparation:** To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add N-phenylethanolamine (137.18 g, 1.0 mol).
- **Catalyst Introduction:** Add a catalytic amount of a basic catalyst, such as Triton B (40% in methanol, 2 mL). The use of a strong base is crucial to deprotonate the amine, generating the nucleophile required for the Michael addition.
- **Reactant Addition:** Begin stirring and gently heat the mixture to 40°C. Add acrylonitrile (58.3 g, 1.1 mol) dropwise via the dropping funnel over a period of 1 hour. The exothermicity of the reaction must be controlled; maintain the internal temperature below 50°C using a water bath if necessary. The slight molar excess of acrylonitrile ensures the complete conversion of the starting amine.
- **Reaction Monitoring:** After the addition is complete, continue stirring at 45°C for 3-4 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting N-phenylethanolamine is consumed.
- **Quenching:** Cool the reaction mixture to room temperature. Carefully neutralize the basic catalyst by adding glacial acetic acid dropwise until the mixture is pH ~7. This step is critical to prevent side reactions during purification.
- **Purification:** Remove any low-boiling point volatiles (like excess acrylonitrile) under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation (e.g., at 1.5 mmHg, collecting the fraction at ~170°C) to yield **Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-** as a clear, viscous liquid.

Applications in Drug Development and Organic Synthesis

The true value of this compound lies in its utility as a versatile chemical scaffold. The distinct functional groups allow for sequential or orthogonal chemical modifications.

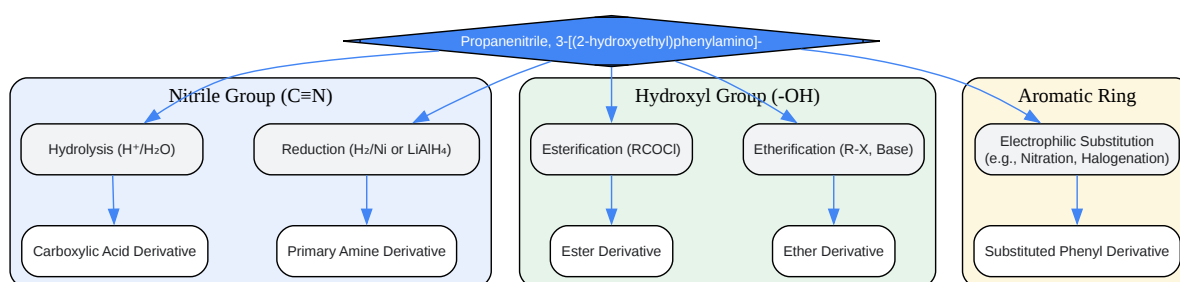
Role as a Pharmaceutical Intermediate

Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- serves as a key starting material in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A primary example is its use in the synthesis of Cetirizine, a second-generation antihistamine.

The synthetic pathway involves the hydrolysis of the nitrile group to a carboxylic acid, followed by further functionalization.

Synthetic Transformation Pathways

The diagram below outlines the primary reactive sites of the molecule and the potential transformations relevant to drug development.



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Caption: Key synthetic transformations of the title compound.

Safety and Handling

Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is a chemical that requires careful handling in a laboratory or industrial setting.

- **Hazard Statements:** Based on supplier safety data sheets, it is harmful if swallowed and causes skin and serious eye irritation.

- Precautionary Measures:
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
 - Work in a well-ventilated area or under a chemical fume hood.
 - Avoid contact with skin, eyes, and clothing.
 - In case of contact, immediately flush the affected area with plenty of water.
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is more than a simple chemical; it is an enabling tool for complex molecular design. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable intermediate for researchers in organic chemistry and drug development. A thorough understanding of the principles outlined in this guide will empower scientists to leverage its full potential in their synthetic endeavors.

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